molecular formula C3H4O2S B13036540 2-Propenoic acid, 2-mercapto- CAS No. 31523-62-3

2-Propenoic acid, 2-mercapto-

Cat. No.: B13036540
CAS No.: 31523-62-3
M. Wt: 104.13 g/mol
InChI Key: DAWJJMYZJQJLPZ-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a distinct odor and is miscible with water, ethanol, ether, and acetone . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 2-mercapto- can be synthesized using thiourea as a raw material. The process involves reacting thiourea with hydrochloric acid at 40°C, followed by the addition of acrylonitrile dropwise. The mixture is then heated to 90-100°C to obtain thiourea amino acetonitrile. This intermediate is further reacted with sodium hydroxide to yield 2-mercaptopropionic acid .

Industrial Production Methods

Industrial production of 2-propenoic acid, 2-mercapto- typically involves the catalytic oxidation of propene to acrylic acid, followed by the addition of a mercapto group. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-mercapto- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-mercapto- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propenoic acid, 2-mercapto- involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-mercapto- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications where thiol reactivity is desired .

Properties

IUPAC Name

2-sulfanylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2S/c1-2(6)3(4)5/h6H,1H2,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWJJMYZJQJLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185421
Record name 2-Propenoic acid, 2-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31523-62-3
Record name 2-Propenoic acid, 2-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031523623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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